![molecular formula C18H15Cl2FN2O B288090 2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B288090.png)
2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as Compound X and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Compound X involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, Compound X has been found to inhibit the production of certain cytokines that are involved in the inflammatory response. The precise mechanism of action of Compound X is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. Studies have shown that Compound X can induce cell cycle arrest and apoptosis in cancer cells. Additionally, Compound X has been found to inhibit the migration and invasion of cancer cells. In terms of its anti-inflammatory properties, Compound X has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Compound X in lab experiments is its potent anti-cancer and anti-inflammatory properties. Additionally, the synthesis method of Compound X has been optimized to ensure high yield and purity of the compound. However, one of the limitations of using Compound X in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and concentration of Compound X for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Compound X. One of the primary areas of research is the development of novel therapeutic agents based on Compound X. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and efficacy of Compound X in clinical trials.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis method of Compound X has been optimized to ensure high yield and purity of the compound. Compound X has been found to have various scientific research applications, including its potential use as a novel therapeutic agent in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of Compound X and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of Compound X involves a multi-step process that begins with the reaction between 2,4-dichlorobenzoyl chloride and 5-fluoro-2-methyl-1H-indole. This reaction produces 2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide as the final product. The synthesis method of Compound X has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Compound X has been found to have various scientific research applications. One of the primary applications of Compound X is in the field of cancer research. Studies have shown that Compound X has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, Compound X has been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide |
---|---|
Molekularformel |
C18H15Cl2FN2O |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H15Cl2FN2O/c1-10-13(15-9-12(21)3-5-17(15)23-10)6-7-22-18(24)14-4-2-11(19)8-16(14)20/h2-5,8-9,23H,6-7H2,1H3,(H,22,24) |
InChI-Schlüssel |
QUABFICXMUTXJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.